5-Acetylthiophene-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-Acetylthiophene-2-carbaldehyde, has been a topic of interest in recent scientific literature . The discovery of high-performance catalysts for the synthesis of these compounds is evolving from a trial-and-error approach to a more rational design .Molecular Structure Analysis
The molecular structure of 5-Acetylthiophene-2-carbaldehyde is derived from the thiophene family, which is a group of cyclic organic compounds containing sulfur as a heteroatom. The molecular weight of this compound is 154.19 g/mol .Physical And Chemical Properties Analysis
5-Acetylthiophene-2-carbaldehyde is a yellow liquid with a garlic-like odor. It is soluble in common organic solvents such as ether, chloroform, and acetone.Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are utilized in the advancement of organic semiconductors due to their favorable electronic properties .
Corrosion Inhibitors
These compounds serve as corrosion inhibitors in industrial chemistry and material science .
Organic Field-Effect Transistors (OFETs)
Thiophenes play a prominent role in the fabrication of OFETs .
Organic Light-Emitting Diodes (OLEDs)
They are also used in the production of OLEDs, which are critical components in modern display technology .
Medicinal Chemistry
Thiophene and its substituted derivatives have shown significant importance in medicinal chemistry for the development of new pharmaceuticals .
Material Science
Metal–organic frameworks (MOFs) that include thiophene structures have been explored for their unique properties and potential applications in material science .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-acetylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c1-5(9)7-3-2-6(4-8)10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGDPVVLVWQENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383343 | |
Record name | 5-acetylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylthiophene-2-carbaldehyde | |
CAS RN |
4565-29-1 | |
Record name | 5-acetylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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